N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide
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Overview
Description
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide is a chemical compound with the molecular formula C18H16INO4 It is a derivative of phenethylamine and phthalimide, characterized by the presence of methoxy groups and an iodine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-iodobenzaldehyde and phthalimide.
Formation of Intermediate: The aldehyde group of 2,5-dimethoxy-4-iodobenzaldehyde is first converted to the corresponding phenethylamine through a reductive amination process.
Phthalimide Coupling: The phenethylamine intermediate is then reacted with phthalimide under appropriate conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and iodine atom play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain neurotransmitter receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodophenethylamine (2C-I): A closely related compound with similar structural features but lacking the phthalimide moiety.
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide: Similar structure but without the iodine atom.
N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]acetamide: Another related compound with an acetamide group instead of the phthalimide group.
Uniqueness
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide is unique due to the presence of both the phthalimide moiety and the iodine atom on the phenyl ring
Properties
IUPAC Name |
2-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFSRYRSFYGKES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164173 |
Source
|
Record name | 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64584-29-8 |
Source
|
Record name | 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64584-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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